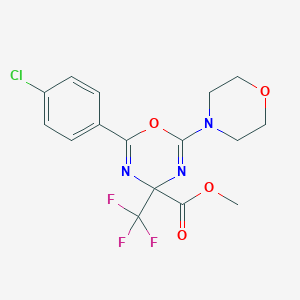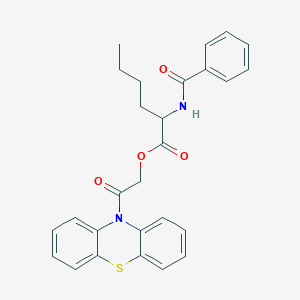
methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves multiple steps, including the formation of the oxadiazine ring and the introduction of the trifluoromethyl group. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
Methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Methyl 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as other oxadiazine derivatives. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its distinct applications and effects. Similar compounds include other trifluoromethyl-substituted oxadiazines and morpholine-containing molecules.
Propiedades
Fórmula molecular |
C16H15ClF3N3O4 |
|---|---|
Peso molecular |
405.75 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)-6-morpholin-4-yl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C16H15ClF3N3O4/c1-25-13(24)15(16(18,19)20)21-12(10-2-4-11(17)5-3-10)27-14(22-15)23-6-8-26-9-7-23/h2-5H,6-9H2,1H3 |
Clave InChI |
AKOIHZGGBPWEKS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(N=C(OC(=N1)N2CCOCC2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({6-[(naphthalen-1-ylacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15008153.png)
![Naphthalen-2-yl 7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B15008162.png)
![N'-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)benzohydrazide](/img/structure/B15008170.png)

![2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B15008178.png)
![2-[4-(Naphthalen-1-ylmethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15008184.png)
![2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15008189.png)
![Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate](/img/structure/B15008195.png)
![Tetramethyl 6'-(4-fluorobenzoyl)-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B15008199.png)
![4-amino-N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15008205.png)
![9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15008216.png)
![7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008223.png)

methanone](/img/structure/B15008232.png)
